molecular formula C21H28BrClN2O2 B5019345 1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine;hydrochloride

1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine;hydrochloride

Cat. No.: B5019345
M. Wt: 455.8 g/mol
InChI Key: JIWBKOCEYVKJHF-UHFFFAOYSA-N
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Description

1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine;hydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, which is further connected to a piperazine ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzyl Bromide Intermediate: The brominated phenyl ring is then reacted with benzyl bromide in the presence of a base such as potassium carbonate to form the benzyl bromide intermediate.

    Piperazine Coupling: The benzyl bromide intermediate is coupled with 4-(2,5-dimethylphenyl)piperazine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions to form the final product.

    Hydrochloride Salt Formation: The free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products Formed

    Oxidation: Corresponding aldehydes or carboxylic acids

    Reduction: De-brominated product

    Substitution: Azide or nitrile derivatives

Scientific Research Applications

1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Bromo-2,5-dimethoxyphenyl)methyl]piperazine
  • 1-[(2,5-Dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine
  • 1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperidine

Uniqueness

1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine;hydrochloride is unique due to the presence of both bromine and methoxy groups on the phenyl ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27BrN2O2.ClH/c1-15-5-6-16(2)19(11-15)24-9-7-23(8-10-24)14-17-12-20(25-3)21(26-4)13-18(17)22;/h5-6,11-13H,7-10,14H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWBKOCEYVKJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC(=C(C=C3Br)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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